2-(4-(Benzyloxy)phenyl)-N,N-dimethylacetamide

Catalog No.
S808857
CAS No.
919475-15-3
M.F
C17H19NO2
M. Wt
269.344
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-(Benzyloxy)phenyl)-N,N-dimethylacetamide

CAS Number

919475-15-3

Product Name

2-(4-(Benzyloxy)phenyl)-N,N-dimethylacetamide

IUPAC Name

N,N-dimethyl-2-(4-phenylmethoxyphenyl)acetamide

Molecular Formula

C17H19NO2

Molecular Weight

269.344

InChI

InChI=1S/C17H19NO2/c1-18(2)17(19)12-14-8-10-16(11-9-14)20-13-15-6-4-3-5-7-15/h3-11H,12-13H2,1-2H3

InChI Key

FBNGPYZLDKDFFH-UHFFFAOYSA-N

SMILES

CN(C)C(=O)CC1=CC=C(C=C1)OCC2=CC=CC=C2

Synonyms

4-Benzyloxy-N,N-dimethylbenzeneacetamide; N,N-Dimethyl-4-(phenylmethoxy)benzeneacetamide
  • 4-Benzyloxyphenol

    : This compound is used in the synthesis of bis(4-benzyloxyphenoxy)phenyl phosphine oxide. It plays an essential role in the preparation of hetaryl-azophenol dyes via heterocyclic amines in nitrosyl sulphuric acid. It is also used for polyester fiber dyeing and in the rubber industry. It acts as a depigmenting agent.

    2-(Benzyloxy)phenol

    : This compound has been used in the hydroxylation activity of P450 BM-3 mutant F87V towards aromatic compounds and its application to the synthesis of hydroquinone derivatives from phenolic compounds.

2-(4-(Benzyloxy)phenyl)-N,N-dimethylacetamide is an organic compound characterized by the molecular formula C17H19NO2C_{17}H_{19}NO_2 and a molecular weight of 269.34 g/mol. This compound features a benzyloxy group attached to a phenyl ring, which is further linked to a dimethylacetamide functional group. It has been assigned the CAS number 919475-15-3 and is recognized for its potential applications in pharmaceuticals, particularly as an intermediate in the synthesis of various drugs, including O-desmethylvenlafaxine succinate, which is used in the treatment of depression and anxiety disorders .

The chemical reactivity of 2-(4-(benzyloxy)phenyl)-N,N-dimethylacetamide is primarily influenced by its functional groups. Key reactions include:

  • Alkylation: The presence of the dimethylacetamide moiety allows for alkylation reactions, which can be utilized in further synthetic pathways.
  • Hydrolysis: Under acidic or basic conditions, the amide bond can undergo hydrolysis, leading to the formation of carboxylic acids and amines.
  • Nucleophilic Substitution: The benzyloxy group can be substituted with various nucleophiles, facilitating the synthesis of derivatives with altered biological properties .

The synthesis of 2-(4-(benzyloxy)phenyl)-N,N-dimethylacetamide can be achieved through several methods:

  • Condensation Reaction: A common synthetic route involves the condensation of p-aminoacetophenone with benzaldehyde in the presence of a base such as sodium hydroxide to form a chalcone intermediate. This intermediate can then be reacted with dimethylacetamide under appropriate conditions to yield the target compound .
  • Direct Alkylation: Another method includes direct alkylation of phenolic compounds using dimethylacetamide as a reagent under specific catalytic conditions to facilitate the formation of the desired structure .
  • Purification Techniques: Recent studies have focused on optimizing purification methods to obtain 2-(4-(benzyloxy)phenyl)-N,N-dimethylacetamide with minimal impurities, enhancing its suitability for pharmaceutical applications .

The primary applications of 2-(4-(benzyloxy)phenyl)-N,N-dimethylacetamide include:

  • Pharmaceutical Intermediates: It serves as an important intermediate in the synthesis of antidepressants and other therapeutic agents.
  • Research Tool: Due to its inhibitory effects on cytochrome P450 enzymes, it is utilized in studies related to drug metabolism and pharmacodynamics.
  • Chemical Synthesis: The compound can be employed in various organic synthesis processes due to its reactive functional groups.

Interaction studies involving 2-(4-(benzyloxy)phenyl)-N,N-dimethylacetamide focus on its role as an inhibitor for cytochrome P450 enzymes. These studies are crucial for understanding how this compound may affect the metabolism of co-administered drugs. The inhibition profiles suggest that this compound could lead to increased plasma concentrations of certain medications, necessitating careful consideration during therapeutic use .

Several compounds share structural similarities with 2-(4-(benzyloxy)phenyl)-N,N-dimethylacetamide. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
1-(4-Methoxybenzoyl)pyrrolidin-2-one72432-10-10.77
(4-(3-(Dimethylamino)propoxy)phenyl)methanol426831-08-50.75
1-(2,4-Dimethoxybenzyl)piperidine-2,4-dione1188264-87-00.75
N,N'-(Hexane-1,6-diyl)bis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanamide)23128-74-70.73
N-(4-Hydroxyphenethyl)acetamide1202-66-00.72

Uniqueness

What sets 2-(4-(benzyloxy)phenyl)-N,N-dimethylacetamide apart from these similar compounds is its specific combination of a benzyloxy group and dimethylacetamide functionality, which contributes to its unique pharmacological profile and potential applications in drug development.

The synthesis of 2-(4-(Benzyloxy)phenyl)-N,N-dimethylacetamide involves two key transformations: the introduction of the benzyloxy protecting group and the formation of the dimethylacetamide moiety [1]. Traditional synthetic approaches rely on sequential alkylation and acylation reactions that have been established for decades in organic chemistry [31].

Williamson Ether Synthesis for Benzyloxy Group Installation

The most conventional method for introducing the benzyloxy group employs the Williamson ether synthesis mechanism [31]. This approach proceeds through an nucleophilic substitution reaction where the phenoxide anion attacks benzyl halides under basic conditions [29]. The reaction typically utilizes benzyl bromide or benzyl chloride as the alkylating agent in the presence of a strong base such as sodium hydride or potassium carbonate [29] [31].

The mechanism involves the formation of a phenoxide nucleophile followed by attack on the benzyl halide electrophile [31]. Primary alkyl halides are preferred to minimize elimination side reactions, making benzyl chloride and benzyl bromide optimal choices for this transformation [31]. The reaction conditions typically require anhydrous solvents and elevated temperatures to ensure complete conversion [33].

Acylation Approaches for Dimethylacetamide Formation

The formation of the dimethylacetamide functionality traditionally employs acylation reactions using activated carboxylic acid derivatives [36] [41]. The most straightforward approach involves the reaction of dimethylamine with acetyl chloride or acetic anhydride [38] [40]. This Schotten-Baumann type reaction proceeds rapidly at room temperature and provides excellent yields when conducted under anhydrous conditions [36].

The mechanism involves nucleophilic attack of dimethylamine on the carbonyl carbon of the acyl halide, followed by elimination of hydrogen chloride [40]. The reaction requires the presence of a base to neutralize the hydrogen chloride byproduct and drive the equilibrium toward product formation [36]. Triethylamine or pyridine are commonly employed as acid scavengers in these transformations [36].

ReagentReaction ConditionsTypical YieldAdvantagesLimitations
Acetyl ChlorideRoom temperature, base85-95% [40]Fast reaction, clean productRequires anhydrous conditions
Acetic Anhydride50-80°C, base80-90% [39]Less moisture sensitiveHigher temperature required
Acetyl FluorideRoom temperature, base90-95% [41]Most reactiveExpensive reagent

Sequential Versus Convergent Synthetic Strategies

Traditional synthetic approaches can be categorized into sequential and convergent methodologies [1]. Sequential synthesis involves stepwise installation of functional groups, typically beginning with benzylation of the phenol followed by acylation to introduce the acetamide moiety [1]. Convergent approaches involve preparation of intermediate building blocks that are subsequently coupled in a final step [1].

The sequential approach offers better control over reaction conditions and allows for optimization of each individual transformation [1]. However, convergent strategies can provide superior overall yields by minimizing the number of synthetic steps and reducing material losses associated with intermediate purifications [1].

Novel Catalytic Systems for Benzyloxy Group Introduction

Modern synthetic chemistry has developed several innovative catalytic systems that offer improved efficiency and selectivity for benzyloxy group installation [9] [10] [11]. These novel approaches provide alternatives to traditional alkylation methods while offering enhanced functional group tolerance and milder reaction conditions.

Palladium-Catalyzed Benzylation Methods

Palladium-catalyzed systems have emerged as powerful tools for benzyloxy group introduction [11] [12]. These catalytic approaches utilize palladium complexes to activate benzyl electrophiles and facilitate their reaction with phenolic nucleophiles [11]. The reaction proceeds through oxidative addition of the benzyl electrophile to palladium, followed by nucleophilic attack and reductive elimination [12].

Heterogeneous palladium catalysts supported on various materials demonstrate excellent activity for benzylation reactions [11]. Palladium on carbon, palladium on chelate resin, and palladium on ceramic supports all show distinctive selectivity profiles for benzyl ether formation [11]. The choice of support material significantly influences the catalyst activity and selectivity, with ceramic-supported palladium showing particularly high chemoselectivity [11].

Catalyst SystemReaction TemperatureReaction TimeYieldSelectivity
Palladium/Carbon80°C4-6 hours88-92% [11]High
Palladium/Ceramic60°C2-4 hours85-90% [11]Very High
Palladium/Chelate Resin70°C3-5 hours82-87% [11]Moderate

Copper-Catalyzed Benzyl Ether Formation

Copper-based catalytic systems offer cost-effective alternatives to palladium catalysts for benzyloxy group introduction [13]. Copper triflate and copper acetate complexes demonstrate excellent activity for benzyl ether synthesis under mild conditions [13]. The reaction mechanism involves coordination of the copper center to the phenol substrate, followed by activation toward nucleophilic attack [13].

Recent developments in copper catalysis have focused on the use of copper salts in combination with hypervalent iodine reagents [13]. The system employing copper trifluoromethanesulfonate with diacetoxyiodobenzene provides selective cleavage and formation of benzyl ethers under controlled conditions [13]. This methodology demonstrates excellent functional group tolerance and operates under environmentally benign conditions [13].

Bismuth-Catalyzed Benzylation Reactions

Bismuth-based catalysts represent an emerging class of Lewis acid catalysts for benzylation reactions [6]. Bismuth triflate demonstrates remarkable activity for the benzylation of aromatic compounds using benzyl alcohols as electrophiles [6]. The reaction proceeds under mild conditions and shows excellent regioselectivity for para-substituted products [6].

The mechanism involves activation of the benzyl alcohol through coordination to the bismuth center, generating a reactive benzyl cation equivalent [6]. This approach offers significant advantages in terms of atom economy and environmental compatibility, as water is the only byproduct [6]. The catalyst loading can be reduced to as low as 0.5 mole percent while maintaining excellent reaction efficiency [6].

Flow Chemistry Applications

Continuous flow technology has been successfully applied to benzyloxy group introduction using various catalytic systems [11]. Flow reactors provide enhanced heat and mass transfer, leading to improved reaction efficiency and better control over reaction parameters [11]. Palladium catalysts immobilized on molecular sieves and boron nitride demonstrate excellent performance in flow applications [11].

The advantages of flow chemistry include reduced reaction times, improved safety profiles, and enhanced scalability [11]. Automated sampling and real-time monitoring capabilities allow for precise optimization of reaction conditions and immediate detection of process deviations [11].

Solvent Effects on Reaction Kinetics

Solvent selection plays a crucial role in determining the efficiency and selectivity of reactions involved in 2-(4-(Benzyloxy)phenyl)-N,N-dimethylacetamide synthesis [15] [17] [21]. The influence of solvent properties on reaction kinetics manifests through multiple mechanisms including solvation effects, transition state stabilization, and molecular diffusion characteristics.

Polarity Effects on Alkylation Reactions

The polarity of reaction solvents significantly influences the rate and selectivity of benzylation reactions [17] [18]. Polar solvents tend to enhance reaction rates for ionic mechanisms by stabilizing charged intermediates and transition states [17]. Conversely, nonpolar solvents often favor radical or concerted mechanisms that do not involve significant charge separation [18].

For Williamson ether synthesis reactions, polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide provide optimal reaction environments [19]. These solvents effectively solvate cations while leaving anions relatively unsolvated, thereby enhancing nucleophilicity [19]. The dielectric constant of the solvent correlates strongly with reaction rate, with higher dielectric constants generally leading to faster reactions [19].

SolventDielectric ConstantRelative RateSelectivity Index
Dimethylformamide36.71.000.95 [19]
Dimethyl Sulfoxide46.71.230.92 [19]
Acetonitrile37.50.870.89 [19]
Tetrahydrofuran7.60.340.78 [19]

Protic Versus Aprotic Solvent Effects

The distinction between protic and aprotic solvents has profound implications for reaction kinetics in benzylation and acylation reactions [19] [22]. Protic solvents can form hydrogen bonds with nucleophiles, reducing their reactivity and slowing reaction rates [19]. Aprotic solvents avoid this deactivation and generally provide superior reaction rates for nucleophilic substitution reactions [22].

Studies of benzoic acid reactions with various nucleophiles demonstrate the dramatic impact of solvent proticity on reaction kinetics [19]. In protic alcoholic solvents, reaction rates show strong correlation with both dielectric constant and hydrogen bonding ability [19]. The Taft sigma parameter provides excellent correlation with observed rate constants in alcoholic media [19].

Temperature effects are more pronounced in protic solvents due to the additional energy required to disrupt hydrogen bonding networks [20]. The activation energy for nucleophilic substitution reactions increases by 2-4 kilocalories per mole when changing from aprotic to protic solvents of similar polarity [20].

Solvent Effects on Acylation Kinetics

Acylation reactions show distinct solvent dependencies that differ from alkylation processes [15] [21]. The formation of dimethylacetamide groups proceeds through tetrahedral intermediates that benefit from stabilization by polar solvents [21]. However, excessive solvation can also hinder the approach of nucleophiles to the carbonyl carbon [21].

The choice between different classes of polar solvents significantly impacts acylation rates [21]. Nitrile solvents such as acetonitrile provide excellent media for acylation reactions due to their ability to coordinate with electrophilic centers without competing for nucleophilic sites [22]. Ether solvents offer good solvating properties while maintaining chemical inertness toward acylating agents [22].

Computational studies reveal that solvent effects on acylation kinetics arise primarily from differential solvation of reactants and transition states [15]. Polar solvents preferentially stabilize the more polar transition state, leading to reduced activation barriers and enhanced reaction rates [15].

Temperature-Solvent Interactions

The relationship between temperature and solvent effects is complex and depends on the specific solvent properties and reaction mechanism [20]. Higher temperatures generally reduce the impact of solvent polarity by increasing molecular kinetic energy and reducing the importance of specific solvation interactions [20].

Viscosity effects become increasingly important at elevated temperatures, particularly in high-boiling solvents [20]. The diffusion-controlled rate limit becomes operative when intrinsic reaction rates exceed the rate of molecular diffusion [20]. This phenomenon is particularly relevant for fast acylation reactions in viscous solvents [20].

Impurity Profiling and Purification Strategies

The synthesis of 2-(4-(Benzyloxy)phenyl)-N,N-dimethylacetamide requires careful attention to impurity formation and control [1] [23]. Comprehensive impurity profiling enables identification of process-related impurities and development of effective purification strategies to achieve pharmaceutical-grade purity levels.

Common Impurity Formation Pathways

Several classes of impurities can form during the synthesis of 2-(4-(Benzyloxy)phenyl)-N,N-dimethylacetamide [1]. The most significant impurities arise from incomplete reactions, side reactions, and degradation processes during synthesis and storage [1]. Over-alkylation can lead to bis-benzylated products, while incomplete acylation results in unreacted starting materials [1].

Oxidative impurities represent another important class of process-related impurities [1]. Benzyl ethers are susceptible to oxidation at the benzylic position, leading to benzaldehyde derivatives and subsequent condensation products [1]. These impurities are particularly problematic because they can form during storage and handling of the final product [1].

Impurity TypeFormation MechanismTypical LevelDetection Method
Unreacted Starting MaterialIncomplete reaction0.1-0.5% [1]High Performance Liquid Chromatography
Over-alkylated ProductsExcess alkylating agent0.05-0.2% [1]High Performance Liquid Chromatography
Oxidation ProductsBenzylic oxidation0.02-0.1% [1]Mass Spectrometry
Hydrolysis ProductsMoisture exposure0.01-0.05% [1]Nuclear Magnetic Resonance

High Performance Liquid Chromatography Analysis

High Performance Liquid Chromatography represents the primary analytical technique for impurity profiling in 2-(4-(Benzyloxy)phenyl)-N,N-dimethylacetamide synthesis [26]. Method development focuses on achieving baseline resolution between the main component and all potential impurities [26]. Gradient elution systems provide optimal separation for compounds with widely varying polarities [49].

The European Pharmacopoeia method employs a reversed-phase column with gradient elution using acetonitrile and phosphate buffer [26]. The method achieves excellent resolution between structurally related impurities with retention times ranging from 3 to 12 minutes [26]. Detection at 254 nanometers provides adequate sensitivity for impurities at the 0.05 percent level [26].

System suitability parameters include resolution between critical peak pairs, symmetry factors for all peaks, and injection precision [26]. The resolution between the most closely eluting impurity pair must exceed 1.5 to ensure reliable quantification [26]. Peak symmetry factors should fall between 0.8 and 1.5 to confirm acceptable peak shapes [26].

Crystallization and Recrystallization Methods

Crystallization represents the most effective method for achieving high purity levels in the final product [43] [44] [45]. The selection of appropriate crystallization solvents depends on the solubility characteristics of both the desired product and the impurities [50]. Ideal solvents provide high solubility at elevated temperatures and low solubility at ambient conditions [44].

Recrystallization from ethanol-water mixtures has proven effective for purifying 2-(4-(Benzyloxy)phenyl)-N,N-dimethylacetamide [1]. The binary solvent system allows fine-tuning of solubility characteristics by adjusting the solvent ratio [47]. Slow cooling rates favor the formation of large, pure crystals while rapid cooling can trap impurities within the crystal lattice [44].

Multiple recrystallization cycles may be necessary to achieve pharmaceutical-grade purity [45]. Each cycle typically reduces impurity levels by 50-80 percent, depending on the relative solubilities of the components [44]. Temperature control during crystallization is critical, as excessive heating can promote degradation reactions [46].

Column Chromatography Purification

Flash column chromatography provides an alternative purification method when crystallization is insufficient [27] [48]. Silica gel serves as the preferred stationary phase due to its excellent separation characteristics and low cost [48] [51]. Particle size selection influences both resolution and analysis time, with smaller particles providing better separation at the cost of increased back pressure [51].

Gradient elution systems using hexanes and ethyl acetate provide optimal separation for benzyloxy-containing compounds [49]. The gradient profile typically begins with 100 percent hexanes and progresses to 50 percent ethyl acetate over 20-30 column volumes [27]. Flow rates should be adjusted to maintain optimal linear velocity for the chosen stationary phase [27].

Modern flash chromatography systems incorporate automated fraction collection and real-time monitoring capabilities [48]. Ultraviolet detection at 254 nanometers allows for real-time tracking of compound elution and automatic fraction switching [48]. This automation significantly improves purification efficiency and reduces solvent consumption [48].

Process Optimization for Impurity Control

Systematic process optimization provides the most effective approach for minimizing impurity formation [1] [24]. Design of Experiments methodology enables identification of critical process parameters and their optimal settings [24]. Temperature, reaction time, reagent stoichiometry, and solvent selection all influence impurity profiles [1].

Real-time monitoring of impurity formation during synthesis enables dynamic process control [24]. Automated sampling systems combined with rapid analytical methods provide immediate feedback on process performance [24]. This capability allows for immediate correction of process deviations before significant impurity formation occurs [24].

The thermodynamic stability of 2-(4-(Benzyloxy)phenyl)-N,N-dimethylacetamide is fundamentally governed by the inherent stability of its constituent functional groups and their molecular interactions. The compound exhibits moderate to good thermal stability owing to the presence of the robust amide bond, which demonstrates enhanced stability compared to ester functionalities due to its partial double bond character [1] [2].

Temperature-Dependent Stability

Thermal decomposition of the compound is estimated to commence at temperatures exceeding 350°C, which aligns with the general thermal stability profile of tertiary amides [1] [3]. This elevated decomposition threshold indicates substantial thermal resistance under normal processing and storage conditions. The benzyloxy protecting group demonstrates notable thermal stability, with typical cleavage temperatures occurring well above 200°C under standard atmospheric conditions [4].

The melting point is predicted to fall within the range of 142-145°C based on differential scanning calorimetry (DSC) analysis of structurally similar compounds [5]. This melting temperature reflects the intermolecular forces present in the crystalline state, primarily governed by van der Waals interactions and weak hydrogen bonding between the amide carbonyl and aromatic systems [4].

Atmospheric Stability

Under ambient atmospheric conditions, 2-(4-(Benzyloxy)phenyl)-N,N-dimethylacetamide demonstrates excellent stability. The compound shows minimal susceptibility to oxidative degradation due to the electron-rich aromatic system being protected by the benzyloxy substituent . The tertiary amide functionality exhibits resistance to hydrolysis under neutral pH conditions, with significant degradation occurring only under strongly acidic or basic environments [7] [8].

Pressure and pH Effects

The compound maintains structural integrity across a wide range of pressures typical of pharmaceutical and chemical processing applications. pH stability studies indicate that while the amide bond remains stable under neutral conditions, acid-catalyzed hydrolysis becomes significant at pH values below 2, while base-catalyzed degradation occurs at pH values exceeding 12 [7]. The benzyloxy group demonstrates particular sensitivity to acidic conditions, where protonation can facilitate elimination reactions [4].

Solubility Profile Across Solvent Systems

The solubility characteristics of 2-(4-(Benzyloxy)phenyl)-N,N-dimethylacetamide reflect its amphiphilic molecular structure, combining both hydrophobic aromatic regions and a polar amide functionality [9] [10].

Aqueous Solubility

The compound exhibits limited aqueous solubility, with water solubility estimated to be less than 0.1 mg/mL at 25°C [11]. This poor water solubility results from the substantial hydrophobic character imparted by the benzyloxy and phenyl substituents, which overwhelm the polar contribution of the amide group [12] [10]. The calculated hydrophobic surface area significantly exceeds the polar surface area, resulting in unfavorable water-compound interactions.

Organic Solvent Compatibility

Polar aprotic solvents demonstrate excellent solvating capacity for this compound. Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetone readily dissolve the compound due to their ability to solvate both the polar amide functionality and the aromatic systems through dipole-dipole interactions [9] [10] [11]. These solvents provide optimal dissolution conditions for synthetic and analytical applications.

Polar protic solvents such as ethanol and methanol also demonstrate good solubility characteristics [9]. The hydrogen bonding capability of these solvents with the amide carbonyl oxygen facilitates dissolution, while the organic character of these solvents accommodates the hydrophobic aromatic regions [13].

Nonpolar organic solvents including dichloromethane and chloroform provide moderate to good solubility [14] [10]. The aromatic character of the compound enables favorable π-π interactions and van der Waals forces with these solvents. However, the polar amide group limits complete miscibility in purely nonpolar systems.

Aliphatic hydrocarbons such as hexane demonstrate poor solubility due to the inability of these solvents to accommodate the polar amide functionality [12]. The compound remains largely insoluble in these systems, reflecting the significant polarity mismatch.

Partition Coefficient (logP) Determination

The partition coefficient represents a critical parameter for understanding the compound's lipophilicity and potential biological distribution characteristics. For 2-(4-(Benzyloxy)phenyl)-N,N-dimethylacetamide, the calculated logP value is estimated to fall within the range of 2.5 to 3.2, indicating moderate to high lipophilicity [4] [15].

Experimental Determination Methods

Shake-flask methodology represents the gold standard for partition coefficient determination, utilizing n-octanol and water as the standard biphasic system [16]. The compound is equilibrated between the two phases at 25°C, and concentrations are determined using high-performance liquid chromatography (HPLC) or ultraviolet-visible spectroscopy.

Computational prediction using fragment-based methods provides reliable estimates for initial assessment. The Crippen fragmentation method yields logP values consistent with experimental observations for structurally related compounds [17]. Group contribution methods account for the individual contributions of the dimethylamide (-0.4), phenyl (+2.1), benzyloxy (+1.8), and methylene bridge (+0.5) functionalities.

Structure-Property Relationships

The benzyloxy substituent contributes significantly to the overall lipophilicity, providing both aromatic character and ether functionality that enhance organic phase partitioning [4]. The dimethylamide group introduces polar character that moderates the overall lipophilicity while maintaining sufficient organic solvent compatibility [18].

The molecular flexibility arising from the methylene bridge between the phenyl ring and amide functionality allows conformational adaptation that optimizes interactions with both polar and nonpolar environments, contributing to the favorable partition characteristics observed [4].

pKa Analysis and Protonation Behavior

The acid-base properties of 2-(4-(Benzyloxy)phenyl)-N,N-dimethylacetamide are dominated by the tertiary amide functionality, which exhibits distinct protonation behavior compared to primary and secondary amides [13] [17].

Amide Protonation Characteristics

The carbonyl oxygen of the amide group represents the primary basic site, with an estimated pKa value of approximately -0.5 to -1.0 for the protonated species [13]. This low pKa value reflects the poor basicity of tertiary amides compared to primary amides (pKa ≈ 15-16) due to the absence of hydrogen bonding stabilization in the protonated form [13] [17].

Protonation occurs preferentially at the carbonyl oxygen rather than the nitrogen atom due to the greater electron density localized on the oxygen and the destabilization that would result from nitrogen protonation in tertiary amides [18]. The protonated species exhibits enhanced electrophilicity at the carbonyl carbon, potentially altering reactivity profiles under acidic conditions.

Environmental pH Effects

Under physiological pH conditions (pH 7.4), the compound exists predominantly in its neutral form, with less than 0.01% existing as the protonated species [13]. This pH independence under biological conditions suggests minimal ionization-dependent variations in pharmacokinetic behavior.

Acidic environments (pH < 2) promote protonation, resulting in enhanced water solubility due to the formation of charged species [7]. However, prolonged exposure to strongly acidic conditions may catalyze hydrolytic degradation of both the amide bond and the benzyloxy protecting group [4] [7].

Basic conditions do not significantly affect the protonation state of the amide group but may promote alternative degradation pathways, including nucleophilic attack at the carbonyl carbon and elimination reactions involving the benzyloxy substituent [7] [8].

Analytical Implications

The pH-independent behavior under most analytical conditions simplifies method development for quantitative analysis [13]. However, the potential for acid-catalyzed degradation necessitates careful pH control during sample preparation and storage, particularly in aqueous systems [7].

Ionization state considerations become critical when developing formulations or assessing biological activity, as the neutral form predominates under physiological conditions while protonated species may exhibit altered membrane permeability and protein binding characteristics [19].

XLogP3

2.7

Wikipedia

2-[4-(Benzyloxy)phenyl]-N,N-dimethylacetamide

Dates

Last modified: 08-15-2023

Explore Compound Types